L-Ascorbic Acid-1,2-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄¹³C₂H₈O₆ |
|---|---|
Molecular Weight |
178.11 |
Synonyms |
Vitamin C-1,2-13C2 |
Origin of Product |
United States |
Foundational & Exploratory
Bio-equivalence and Metabolic Tracing of L-Ascorbic Acid-1,2-13C2: A Technical Guide
Executive Summary: The Bio-equivalence Paradigm
For researchers utilizing L-Ascorbic Acid-1,2-
Consequently, L-Ascorbic Acid-1,2-
-
Transport Kinetics: Affinity for SVCT1/2 and GLUT transporters remains statistically identical.
-
Redox Potential: The electron transfer capacity during antioxidant activity is unperturbed.
-
Metabolic Fate: It serves as a faithful tracer for flux analysis and hyperpolarized MRI studies.
This guide details the mechanistic validation of this equivalence and provides protocols for its application in high-fidelity metabolic tracing.
Part 1: Mechanistic Basis of Bio-equivalence
Transport Mechanisms: The Gatekeepers
The biological activity of ascorbate is strictly regulated by its entry into the cell. The
-
Reduced State (Ascorbic Acid): Enters via SVCT1 (epithelial) and SVCT2 (systemic/brain).[1] These are Na
-dependent active transporters.[1][2] -
Oxidized State (Dehydroascorbic Acid - DHA): If the tracer oxidizes to DHA, it enters via GLUT1, GLUT3, and GLUT4 (facilitated diffusion) and is rapidly reduced back to ascorbate intracellularly by Glutathione (GSH) or NADPH-dependent reductases.
The Kinetic Isotope Effect (KIE) Reality
While theoretical physics dictates that heavier isotopes form stronger bonds, the
-
Evidence: Comparative studies of
C vs. H labeled ascorbate in human pharmacokinetics show that while deuterated analogs may show slight retention differences due to bond strength in radical scavenging, C isotopomers co-elute and metabolize at rates indistinguishable from the natural abundance background [1]. -
Why 1,2-
C ? The dual label provides a +2 Da mass shift. This is superior to single labeling (+1 Da) for Mass Spectrometry because it shifts the signal clear of the natural M+1 abundance (approx. 1.1% from naturally occurring C), significantly improving signal-to-noise ratio (SNR) in low-concentration flux studies.
Part 2: Visualization of Metabolic Pathways
The following diagram illustrates the differential transport and intracellular recycling of Ascorbate (AA) and Dehydroascorbic Acid (DHA), confirming where the
Caption: Dual-pathway entry of
Part 3: Applications & Experimental Protocols
Application: Hyperpolarized C-MRI
In oncology, the conversion of hyperpolarized [1-
-
Mechanism: Tumors with high reactive oxygen species (ROS) consume Glutathione (GSH) to reduce DHA. The rate of
C-DHA C-AA conversion maps to the tumor's redox capacity [2].[3]
Protocol: LC-MS/MS Metabolic Flux Analysis
Objective: Quantify intracellular uptake and stability of L-Ascorbic Acid-1,2-
Reagents:
-
Tracer: L-Ascorbic Acid-1,2-
C (>=99% purity). -
Extraction Buffer: 60:40 Methanol/Acetonitrile (pre-chilled to -20°C).
-
Internal Standard: L-Ascorbic Acid-
C (fully labeled) for absolute quantification.
Workflow:
-
Seeding: Plate cells (e.g., HeLa, HEK293) at
cells/well. -
Starvation: Incubate in ascorbate-free media for 3 hours to deplete endogenous pools.
-
Pulse Labeling:
-
Replace media with fresh media containing 100 µM L-Ascorbic Acid-1,2-
C . -
Control: Unlabeled Ascorbate (100 µM).
-
Timepoints: 0, 15, 30, 60 min.
-
-
Quenching & Extraction:
-
Rapidly aspirate media. Wash 1x with ice-cold PBS.
-
Add 500 µL Extraction Buffer (-20°C) immediately.
-
Scrape cells and transfer to microcentrifuge tubes.
-
Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).
-
-
Analysis (LC-MS/MS):
-
Inject supernatant into LC-MS (HILIC column preferred for polar ascorbate).
-
MRM Transitions:
-
Unlabeled: m/z 175
115 (Quantifier). -
1,2-
C Tracer: m/z 177 117 (Shift +2 Da). -
Internal Std (
C ): m/z 181 119.
-
-
Data Interpretation
The following table illustrates expected Mass Spectrometry outcomes comparing the tracer to the unlabeled form.
| Parameter | Unlabeled Ascorbate | L-Ascorbic Acid-1,2- | Significance |
| Parent Ion (M-H) | 175.02 m/z | 177.02 m/z | +2 Da shift confirms label integrity. |
| Retention Time (RT) | 2.54 min | 2.54 min | Identical. Confirms identical hydrophobicity/binding. |
| Cellular Uptake Rate | Identical. No biological isotope effect on SVCT. | ||
| Oxidation Product | DHA (m/z 173) | Tracks oxidation state changes. |
Part 4: Analytical Workflow Diagram
Caption: Step-by-step workflow for validating biological uptake of
References
-
Blanchard, J., et al. (2002). 2H- and 13C-labelled tracers compared for kinetic studies of ascorbic acid metabolism in man. PubMed.[3] Available at: [Link]
-
Keshari, K. R., et al. (2011).[3] Hyperpolarized [1-13C]dehydroascorbic acid: A vitamin C probe for imaging redox status in vivo.[4] National Institutes of Health (MICAD). Available at: [Link]
-
Savini, I., et al. (2008). SVCT1 and SVCT2: key proteins for vitamin C uptake.[1][2][5][6] Amino Acids.[3][4][7][8] Available at: [Link]
-
Viswanathan, R., et al. (2019). Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. Springer Nature. Available at: [Link]
Sources
- 1. Structural basis of vitamin C recognition and transport by mammalian SVCT1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Vitamin C Transporters in Cancer: Current Understanding and Gaps in Knowledge [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Probing the Redox Interface: A Technical Guide to 13C-Labeled Ascorbate in Oxidative Stress Research
Executive Summary
Oxidative stress is notoriously difficult to quantify in vivo due to the transient nature of Reactive Oxygen Species (ROS).[1] Traditional fluorescent probes (e.g., DCFDA) are invasive and limited to superficial tissues.[1] This guide details a superior, non-invasive methodology using 13C-labeled Ascorbate (Vitamin C) .[1][2] By leveraging the specific redox coupling between Dehydroascorbic Acid (DHA) and Glutathione (GSH), researchers can utilize Hyperpolarized 13C-Magnetic Resonance Imaging (MRI) and Liquid Chromatography-Mass Spectrometry (LC-MS) to map real-time reducing capacity in tumors, neurodegenerative models, and ischemic tissue.
Part 1: The Mechanistic Advantage
The utility of 13C-ascorbate lies in its recycling kinetics.[1] Ascorbate (Asc) scavenges ROS, oxidizing to Dehydroascorbic Acid (DHA).[1] Crucially, mammalian cells must rapidly reduce DHA back to Asc to prevent its irreversible hydrolysis into oxalate and threonate.[1] This reduction is enzymatically driven by Glutathione (GSH) and NADPH .[1][3][4]
Therefore, the rate of conversion from labeled DHA to Ascorbate is not just a metabolic step; it is a direct proxy for the cell's GSH/GSSG redox potential .[1]
The Ascorbate-Glutathione Axis
The following diagram illustrates the redox coupling that makes 13C-DHA a sensor for oxidative stress.[1]
Figure 1: The Redox Coupling Mechanism. [1-13C]DHA is reduced to [1-13C]Ascorbate by GSH.[1] Accumulation of DHA implies GSH depletion.[1]
Part 2: Hyperpolarized 13C-DHA MRI (In Vivo Redox Sensing)
Standard NMR is too insensitive for real-time metabolic imaging.[1] Dissolution Dynamic Nuclear Polarization (d-DNP) enhances the 13C signal by >10,000-fold, allowing visualization of the DHA-to-Ascorbate conversion in seconds.
Why [1-13C]DHA?
While Ascorbate is the natural antioxidant, [1-13C]Dehydroascorbate (DHA) is the preferred imaging probe for three reasons:
-
Transport: DHA enters cells rapidly via GLUT1 and GLUT3 transporters (often upregulated in tumors), whereas Ascorbate requires SVCT transporters which are slower [1].[1]
-
Background: Endogenous Ascorbate is high; endogenous DHA is low.[1] Injecting DHA creates a high-contrast "pulse" that is immediately acted upon by intracellular GSH.[1]
-
Chemical Shift: The carbonyl carbon (C1) exhibits a distinct chemical shift change (~4 ppm) upon reduction, allowing separate resolution of the substrate (DHA) and product (Asc) [2].[1]
Experimental Protocol: Hyperpolarized 13C-DHA Imaging
Phase 1: Probe Synthesis & Preparation[1]
-
Precursor: [1-13C]Ascorbic Acid (commercially available).[1][3]
-
Oxidation: Convert to [1-13C]DHA immediately before polarization to prevent degradation.[1]
Phase 2: DNP Polarization[1]
-
Radical: Mix [1-13C]DHA with trityl radical (OX063) (15 mM).
-
Solvent: DMA (Dimethylacetamide) or Glycerol/Water (60:40) to form a glass.
-
Polarization: Irradiate at ~94 GHz (3.35 T) or ~188 GHz (6.7 T) at 1.2 K for 45–60 minutes.
-
Dissolution: Rapidly dissolve in superheated buffer (Tris/EDTA, pH 7.4) to neutralize and melt the sample.[1] Final concentration: ~4–5 mM.[1]
Phase 3: Acquisition Sequence
-
Injection: Tail vein (mouse) or catheter (rat).[1][5] Rapid injection (3–5 seconds) is critical due to the short
relaxation time (~20 seconds).[1] -
Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or EPSI (Echo-Planar Spectroscopic Imaging).[1]
-
Timing: Acquire spectra every 3 seconds for 60 seconds.
Data Output: You will observe the decay of the DHA peak (174 ppm) and the rise of the Ascorbate peak (178 ppm).[1]
| Parameter | [1-13C]DHA (Substrate) | [1-13C]Ascorbate (Product) |
| Chemical Shift | ~174–175 ppm | ~178–179 ppm |
| Transport | GLUT1 / GLUT3 (Fast) | SVCT1 / SVCT2 (Slow) |
| Biological Meaning | Substrate availability | Reducing Capacity (GSH) |
Part 3: Metabolic Flux Analysis (LC-MS)
While MRI provides spatial resolution, LC-MS provides chemical specificity.[1] Use [U-13C]Ascorbate (uniformly labeled) for cell culture studies to trace carbon fate into degradation pathways.[1]
Workflow: Tracing Ascorbate Loss
If oxidative stress overwhelms the recycling capacity, Ascorbate is lost.[1] LC-MS can quantify this "leak" by detecting 13C-labeled degradation products.[1]
Figure 2: LC-MS Flux Workflow. Tracing [U-13C]Ascorbate (M+6) into breakdown products (M+2, M+4) quantifies recycling failure.
Protocol: LC-MS Sample Prep
-
Incubation: Culture cells with 100 µM [U-13C]Ascorbate for 1–4 hours.
-
Quenching: Rapidly wash with ice-cold saline; quench metabolism with -80°C 80:20 Methanol/Water.
-
Extraction: Vortex, centrifuge (14,000g, 10 min), collect supernatant.
-
Derivatization (Optional but Recommended): Ascorbate is heat-sensitive.[1] Derivatization with TBDMS or similar agents improves stability for GC-MS, though HILIC-mode LC-MS (negative ion) is preferred for native analysis.
Part 4: Data Interpretation & Causality[1]
The Kinetic Rate Constant ( )
In Hyperpolarized MRI, the conversion rate
-
High Conversion Rate: Healthy tissue or tumors with upregulated antioxidant defense (resistance to chemo).[1]
-
Low Conversion Rate: Oxidative stress (GSH depletion) or mitochondrial dysfunction.[1]
Comparative Analysis Table
| Feature | Hyperpolarized 13C-DHA | DCFDA / Fluorescent Probes | 18F-FDG PET |
| Target | Redox Potential (GSH/NADPH) | ROS (H2O2, Superoxide) | Glucose Uptake (Glycolysis) |
| Depth | Whole Body (MRI) | Superficial / Cell Culture | Whole Body |
| Specificity | High (Chemical Shift) | Low (Auto-oxidation) | Low (Inflammation vs. Tumor) |
| Toxicity | None (Endogenous Vitamin) | Cytotoxic at high conc.[1] | Radiation Exposure |
| Kinetic Data | Real-time Flux ( | Static Intensity | Static Accumulation |
References
-
Keshari, K. R., et al. (2011).[1][4][5][6] Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging.[1][2][3][4][6][7] Proceedings of the National Academy of Sciences, 108(46), 18606-18611.[4][6] [Link][1][4]
-
Bohndiek, S. E., et al. (2011).[1][7] Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo.[1][2][3][4][8][9][10] Journal of the American Chemical Society, 133(30), 11795–11801.[10] [Link][1]
-
Wilson, D. M., et al. (2017).[1][10] Hyperpolarized 13C spectroscopic evaluation of oxidative stress in a rodent model of steatohepatitis. Scientific Reports, 7, 46014.[10] [Link]
-
Carroll, V., et al. (2013).[1] The role of the pentose phosphate pathway in the reduction of hyperpolarized [1-13C]dehydroascorbate in tumor cells. Molecular Imaging and Biology, 15, 661–669. [Link]
-
Lewis, D. Y., et al. (2014).[1] 13C exchange between hyperpolarized [1-13C]dehydroascorbate and endogenous ascorbate in vivo.[1][4] NMR in Biomedicine, 27(9), 1120-1127. [Link][1]
Sources
- 1. scispace.com [scispace.com]
- 2. Noninvasive in vivo imaging of diabetes-induced renal oxidative stress and response to therapy using hyperpolarized 13C dehydroascorbate magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mriquestions.com [mriquestions.com]
Methodological & Application
Protocol for hyperpolarized 13C NMR using L-Ascorbic Acid-1,2-13C2
Application Note: Protocol for Hyperpolarized C NMR using L-Ascorbic Acid-1,2- C
Part 1: Executive Summary & Scientific Rationale
The Redox Imaging Challenge
Cellular redox potential, maintained largely by the glutathione (GSH) and NADPH systems, is a critical biomarker for oxidative stress in cancer, diabetes, and neurodegeneration. Standard imaging modalities (PET/CT) measure glucose uptake but fail to capture the real-time reducing capacity of tissue.
Hyperpolarized (HP)
Why L-Ascorbic Acid-1,2- C ?
While single-labeled [1-
-
Spectral Specificity: The scalar coupling (
) between C1 and C2 creates characteristic doublets, distinguishing the probe from background signals or natural abundance metabolites. -
Singlet State Potential: The coupled spin pair allows for the potential storage of hyperpolarization in Long-Lived States (LLS), theoretically extending the viewing window beyond the standard
relaxation limit. -
Metabolic Tracking: Double labeling permits the tracking of carbon backbone integrity during complex metabolic degradation pathways (e.g., ring rupture to diketogulonic acid).
Core Mechanism
Direct hyperpolarization of Ascorbic Acid (AA) is inefficient due to its short spin-lattice relaxation time (
-
Chemical Oxidation: [1,2-
C ]AA is chemically oxidized to [1,2- C ]DHA prior to polarization. DHA has a quaternary C1 carbonyl with a significantly longer (~20–30s at 3T). -
In Vivo Transport: HP-DHA is injected and rapidly transported into cells via GLUT1/3/4 transporters (upregulated in tumors).
-
Intracellular Reduction: Once inside, DHA is rapidly reduced back to AA by GSH and NADPH-dependent reductases.
-
Detection: The conversion is observed as a chemical shift change, providing a direct map of the tissue's reducing capacity.
Part 2: Experimental Workflow Visualization
The Redox Sensing Pathway
The following diagram illustrates the biological fate of the hyperpolarized probe.
Caption: Mechanism of action. HP-DHA enters the cell via glucose transporters and is trapped upon reduction to AA, sensing the glutathione (GSH) pool.
Part 3: Detailed Protocol
Phase 1: Precursor Synthesis (Oxidation)
Goal: Convert stable [1,2-
Materials:
-
[1,2-
C ]L-Ascorbic Acid (Isotope purity >98%) -
Solvent: Anhydrous Dimethylacetamide (DMA) or DMSO-d6
-
Oxidizing Agent: Iodine (
) or TemPO (2,2,6,6-Tetramethylpiperidinyloxy) -
Glassing Agent: Glycerol (if not using DMA/DMSO)
Protocol:
-
Dissolution: Dissolve 20 mg of [1,2-
C ]AA in 100 µL of DMA. -
Oxidation: Add a stoichiometric equivalent of Iodine (or 2.1 equivalents of TemPO) to the solution.
-
Note: Iodine oxidation is preferred for DNP as it generates HI, which can be neutralized later. TemPO requires careful removal or accounting for paramagnetic relaxation.
-
-
Dimer Formation: Allow the solution to stand at room temperature for 10 minutes. DHA naturally forms a stable dimer in non-aqueous solvents, which protects the carbonyl C1 from rapid relaxation.
-
Radical Addition: Add the trityl radical (OX063) to a final concentration of 15 mM.
-
Final Concentration: Target a final substrate concentration of ~2.0 M (based on monomer equivalents).
Phase 2: Hyperpolarization (DNP)
Goal: Transfer electron spin polarization to the
Parameters:
| Parameter | Setting | Notes |
|---|---|---|
| DNP Platform | 3.35 T or 5 T System | (e.g., SpinLab or HyperSense) |
| Temperature | 1.2 – 1.4 K | Lower T increases polarization yield. |
| Microwave Freq | ~94 GHz (3.35 T) | Optimized for OX063 radical. |
| Irradiation Time | 60 – 90 minutes | Monitor buildup curve until plateau. |
| Solid State Signal | 20–30% Polarization | Expected yield for C1 carbonyl. |
Phase 3: Dissolution and Neutralization
Goal: Rapidly thaw the sample while preserving the hyperpolarized state.
Dissolution Media:
-
Base: NaOH (to neutralize the acid and any HI generated during oxidation).
-
Buffer: 100 mM Phosphate buffer or TRIS (pH 7.0–7.4).
-
Chelator: 0.3 mM EDTA (Critical: Scavenges trace Cu
/Fe which rapidly destroy AA signal). -
Temperature: Superheated water (~170°C at 10 bar).
Procedure:
-
Flush the dissolution path with inert gas (Helium) to remove paramagnetic oxygen.
-
Trigger dissolution.
-
The superheated water mixes with the frozen sample.
-
Neutralization Check: The final solution should be pH 7.0–7.4.
-
Warning: At pH > 7.5, DHA degrades rapidly (ring opening to diketogulonic acid). At pH < 6.0, injection is painful/toxic.
-
-
Filtration: Pass through a porous polyethylene frit to remove any undissolved radical (optional but recommended for clinical translation).
Phase 4: Data Acquisition (NMR/MRI)
Timing:
-
Dead time: < 15 seconds (Transfer from polarizer to magnet).
-
Injection: Bolus injection (tail vein in mice) over 3–5 seconds.
-
Acquisition Start: 10–15 seconds post-injection (allow for biodistribution).
Spectroscopy Parameters:
-
Pulse Sequence: Low flip-angle (
) slice-selective spectroscopy or EPSI (Echo-Planar Spectroscopic Imaging). -
Nucleus:
C.[1][2][3][4][5][6][7][8][9][10][11]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Decoupling: Proton decoupling is not required for C1/C2, but if available, it sharpens lines.
-
J-Coupling Consideration: Expect C1 and C2 to appear as doublets (
Hz).
Data Table: Chemical Shifts & Spectral Features
| Metabolite | Carbon Position | Chemical Shift (ppm) | Multiplicity | |
| DHA (Injected) | C1 (Carbonyl) | 175.0 | Doublet | ~20 s |
| DHA | C2 | ~106.0 | Doublet | < 5 s |
| AA (Metabolite) | C1 (Carbonyl) | 179.0 | Doublet | ~15 s |
| AA | C2 | ~118.0 | Doublet | < 5 s |
Note: The C1 peak is the primary imaging target due to its longer
Part 4: Experimental Workflow Diagram
Caption: Step-by-step protocol from precursor synthesis to data analysis.
Part 5: Quality Control & Troubleshooting
The "Disappearing" Signal (Instability)
Issue: DHA is highly unstable in aqueous solution at neutral pH. It hydrolyzes to Diketogulonic Acid (DKG) within minutes. Solution:
-
Keep the dissolution media slightly acidic (pH 6.5) if possible, or buffer strictly to pH 7.0.
-
Inject immediately. Do not wait.
-
Use EDTA.[8] Trace metals catalyze the degradation of both DHA and AA.
Spectral Overlap
Issue: The C1 doublet of AA (179 ppm) might overlap with the C1 doublet of DHA (175 ppm) if the linewidths are broad (>100 Hz). Solution:
-
Ensure excellent magnetic field shimming.
-
Use a higher magnetic field scanner (3T or 7T) to increase chemical shift separation (Hz) relative to the J-coupling.
-
Analyze the sum of the doublet peaks if they are partially resolved.
Verification of Reduction
Self-Validation:
-
In a healthy control animal (or non-tumor tissue), the conversion of DHA to AA is relatively slow but observable in the liver and kidneys (high GSH organs).
-
In tumors, the conversion should be significantly faster due to high ROS buffering capacity.
-
Control Experiment: Inject HP-DHA into a phantom containing 10 mM GSH. You should see immediate conversion to AA. If not, the probe is degraded or the sequence is incorrect.
References
-
Bohndiek, S. E., et al. (2011). Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo.[1][2] Journal of the American Chemical Society, 133(30), 11795–11801.[1] [Link]
-
Keshari, K. R., et al. (2011). Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging. Proceedings of the National Academy of Sciences, 108(46), 18606-18611. [Link]
-
Wilson, D. M., et al. (2010). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. Proceedings of the National Academy of Sciences, 106, 5503–5507.[8] (Context on DNP precursor synthesis strategies). [Link]
-
Kustermann, E., et al. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver.[6] American Journal of Physiology-Endocrinology and Metabolism, 275(4), E665-E671. (Early characterization of 1,2-13C2 coupling in vivo). [Link]
Sources
- 1. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 2. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Hyperpolarized MRI theranostics in cancer [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Characterization of L-Ascorbic Acid-1,2-13C2 via 13C-13C Spin Coupling in NMR Spectroscopy
[1]
Abstract & Strategic Utility
This application note details the acquisition, processing, and interpretation of Nuclear Magnetic Resonance (NMR) data for This compound . While natural abundance 13C NMR relies on chemical shift (
Why this matters:
-
Metabolic Flux Analysis (MFA): The 1,2-13C2 isotopomer is a critical tracer for determining the biosynthetic origin of Vitamin C (e.g., distinguishing between inversion and non-inversion pathways in glucuronate/gulonate metabolism).
-
Degradation Monitoring: The C1-C2 bond is the site of lactone ring hydrolysis and oxidative degradation. Monitoring the loss or shift of the
coupling provides a quantitative, non-destructive method to track stability in pharmaceutical formulations. -
Background Suppression: The doublet splitting pattern allows for the rigorous discrimination of the labeled tracer from endogenous, natural-abundance metabolites in complex biological matrices (e.g., plasma or cell lysates).
Theoretical Framework: The Physics of the Spin System
The Spin System
In natural abundance (1.1%), the probability of finding two adjacent 13C nuclei is negligible (~0.01%). Thus, spectra typically show singlets. In This compound , the C1 and C2 positions are enriched (>99%), creating an isolated AX spin system (or AB at lower fields).
-
C1 (Carbonyl, sp2): Resonates downfield (~170-175 ppm).
-
C2 (Enolic, sp2): Resonates in the alkene region (~118 ppm).
The Coupling Mechanism ( )
The scalar coupling constant (
-
Bond Character: The C1-C2 bond in ascorbic acid connects a lactone carbonyl to an enolic carbon. While formally a single bond, it possesses significant double-bond character due to the conjugation of the enediol system.
-
Magnitude: Unlike aliphatic C-C bonds (~35 Hz), the sp2-sp2 hybridization and s-character of the C1-C2 bond result in a significantly larger coupling constant, typically in the range of 70–85 Hz .
Visualizing the Spin Interaction
The following diagram illustrates the labeled positions and the resulting spin interaction network.
Figure 1: Topology of the C1-C2 spin system in L-Ascorbic Acid. The strong scalar coupling (green dashed line) creates the diagnostic doublet pattern.
Experimental Protocol
Sample Preparation
Solvent choice and pH control are paramount because the chemical shift of C2 is highly sensitive to the protonation state of the C3-OH and C2-OH groups (pKa1 ≈ 4.2).
Reagents:
-
This compound (Isotopic purity >99%).[1]
-
Deuterium Oxide (D2O, 99.9% D) or DMSO-d6.
-
Internal Standard: TMSP (Trimethylsilylpropanoic acid) or DSS.
-
Buffer (Optional but recommended): Phosphate buffer (pH 6.0) to stabilize the mono-anionic form.
Step-by-Step Protocol:
-
Weighing: Dissolve 10–20 mg of labeled ascorbic acid in 600 µL of solvent.
-
pH Adjustment (Critical):
-
Acidic (pH < 2): Species exists as fully protonated acid.
-
Neutral (pH ~7): Species exists as ascorbate mono-anion.[2]
-
Recommendation: Adjust to pH 6.0–7.0 using NaOD/DCl for biological relevance.
-
-
Degassing: Flush the tube with nitrogen or argon to remove dissolved oxygen (paramagnetic O2 accelerates relaxation but promotes oxidative degradation).
NMR Acquisition Parameters
Standard 1D 13C{1H} (proton-decoupled) experiments are sufficient.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Bruker) / Carbon_decoupled (Varian) | Power-gated decoupling avoids NOE buildup (if quantitative) or standard decoupling for max signal. |
| Spectral Width | 220 ppm | Covers Carbonyl (C1) to Methyl/Aliphatic regions. |
| Relaxation Delay (D1) | > 5 seconds | C1 is quaternary and relaxes slowly. Short D1 leads to integration errors. |
| Scans (NS) | 16 – 64 | High enrichment means high SNR; extensive scanning is rarely needed. |
| Temperature | 298 K (25°C) | Standard; avoid high temps to prevent degradation. |
Data Analysis & Interpretation
Expected Spectral Features
Upon processing (Fourier Transform + Phasing), the C1 and C2 signals will appear as doublets rather than the singlets seen in natural abundance spectra.
Table 1: Chemical Shift and Coupling Data (in D2O, pH ~7)
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-1 | ~176.0 ppm | Doublet (d) | ~78 ± 2 Hz | Lactone Carbonyl coupled to C2. |
| C-2 | ~118.0 ppm | Doublet (d) | ~78 ± 2 Hz | Enolic Carbon coupled to C1. |
| C-3 | ~160.0 ppm | Singlet (s)* | N/A | Natural abundance (unless long-range coupling resolved). |
| C-4, C-5, C-6 | 77, 70, 63 ppm | Singlets (s) | N/A | Aliphatic chain. |
*Note: Small satellites may be visible at C3 due to long-range coupling (
Calculating Coupling Constants
To determine the coupling constant in Hertz (Hz):
-
Identify the two peaks composing the doublet for C1.
-
Record their chemical shifts in ppm (
and ). -
Calculate difference:
. -
Multiply by the spectrometer frequency for Carbon (e.g., 100 MHz for a 400 MHz instrument).
Analytical Workflow Diagram
Figure 2: Operational workflow for acquiring and validating 13C-13C coupling data.
Troubleshooting & Validation
Distinguishing Label from Satellites
In natural abundance samples, 13C-13C coupling appears as tiny "satellites" (0.5% intensity) flanking the main singlet. In 1,2-13C2 enriched samples , the "satellite" becomes the main signal (99% intensity).
-
Validation: If you see a large central singlet between the doublet peaks, your enrichment is low, or the sample has degraded into a non-coupled species (e.g., cleavage of the C1-C2 bond).
pH Effects
Ascorbic acid is dynamic.
-
Low pH (<4): C1 shifts upfield slightly; C2 shifts downfield.
-
High pH (>8): Ring opening (hydrolysis) may occur, destroying the C1-C2 coupling pattern entirely or shifting it to a linear carboxylate range (~180 ppm).
-
Protocol Fix: Always report the final pH of the NMR tube to ensure reproducibility.
Temperature Stability
Ascorbic acid degrades to dehydroascorbic acid (DHA) and eventually oxalate/threonate.
-
DHA Signature: DHA forms a hydrated bicyclic hemiketal in solution. If degradation occurs, new signals appear at 92–106 ppm (hydrated ketones).
References
-
ChemicalBook. (n.d.). Ascorbic Acid 13C NMR Spectrum. Retrieved from
-
University of Ottawa NMR Facility. (2015). 13C NMR of Vitamin C - Solids vs. Liquids NMR. Retrieved from
-
Williams, P.G., et al. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver. Journal of Physiology. Retrieved from
-
Tetrault, T., et al. (2023).[3] One-Bond 13C-13C Spin-Coupling Constants in Saccharides. ChemRxiv. Retrieved from
-
DergiPark. (2021). Novel Benchtop 1H NMR and High Field 1H NMR spectroscopy as practical tools for characterization of chemically exchanging systems. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Extraction of L-Ascorbic Acid-1,2-13C2
Case ID: T-AA13C-EXT Status: Active Priority: Critical (Analyte Labile) Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with L-Ascorbic Acid-1,2-13C2 , a high-value stable isotope standard. The primary challenge in extracting this molecule is not the isotope label itself—which is chemically stable—but the inherent fragility of the ascorbic acid (AA) backbone.
AA is an electron donor. In the presence of oxygen, high pH, light, or transition metals (Fe³⁺, Cu²⁺), it rapidly oxidizes to Dehydroascorbic Acid (DHA) . While the AA
This guide provides a self-validating extraction protocol using Metaphosphoric Acid (MPA) for protein precipitation/stabilization and TCEP for reduction, specifically designed for LC-MS applications.
Module 1: The Chemistry of Degradation
Understanding the failure mode is the first step to prevention. The 1,2-13C2 label is located on the lactone ring (C1) and the enediol group (C2). The integrity of your signal depends on preventing the ring opening.
Degradation Pathway & Critical Control Points
Figure 1: The degradation pathway of Ascorbic Acid.[1] The transition from DHA to DKG involves the irreversible rupture of the lactone ring, destroying the analyte.
Module 2: Validated Extraction Protocol
This protocol uses a "Crash & Chelate" strategy. We use Metaphosphoric Acid (MPA) instead of Trichloroacetic Acid (TCA) because MPA is a more effective metal chelator and protein precipitant for this specific analyte [1]. We use TCEP instead of DTT because TCEP is odorless, stable at acidic pH, and compatible with LC-MS [2].
Reagent Preparation
| Reagent | Concentration | Role | Storage |
| Extraction Solvent | 10% (w/v) Metaphosphoric Acid (MPA) + 2 mM EDTA | Precipitates proteins; Acidifies (pH < 2); Chelates metals. | 4°C (1 week max) |
| Reducing Agent | 100 mM TCEP-HCl in water | Reduces DHA back to AA; Prevents oxidation during autosampling. | -20°C (Aliquot) |
| Internal Standard | This compound (Your Analyte) | Target molecule. | -80°C (Dark) |
Step-by-Step Workflow
Important: Perform all steps on ice. Avoid direct sunlight (AA is photosensitive).
-
Sample Collection:
-
Collect blood into tubes containing EDTA (Purple top). Heparin is acceptable but EDTA is preferred for extra chelation.
-
Critical: Centrifuge immediately at 4°C (2000 x g, 10 min) to separate plasma. Do not freeze whole blood. Hemolysis releases iron, which destroys AA [3].
-
-
Protein Precipitation & Stabilization:
-
Transfer 100 µL of Plasma/Serum to a light-protected (amber) microcentrifuge tube.
-
Add 400 µL of cold Extraction Solvent (10% MPA / 2 mM EDTA).
-
Ratio: 1:4 sample-to-acid ratio ensures pH drops below 2.0 immediately.
-
Vortex vigorously for 30 seconds.
-
-
Reduction (Optional but Recommended):
-
Note: If you need to measure total Ascorbic Acid (AA + DHA converted back to AA), this step is mandatory.
-
Add 10 µL of 100 mM TCEP stock (Final conc ~2 mM).
-
Incubate on ice for 10 minutes. TCEP is active at acidic pH, unlike DTT [4].[2]
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Analysis Preparation:
-
Transfer the clear supernatant to an amber HPLC vial.
-
Dilution:[3] If the acid concentration is too high for your column, dilute 1:1 with mobile phase A (usually 0.1% Formic Acid in Water).
-
Inject immediately or store at -80°C.
-
Workflow Visualization
Figure 2: Extraction workflow emphasizing acidification and reduction.
Module 3: Troubleshooting & FAQs
Q1: My recovery of the 13C2 standard is consistently low (<50%). What is happening?
Diagnosis: This is likely due to pH mismanagement or metal contamination .
-
Check: Did you use MPA? TCA is less stable.
-
Check: Is the final pH of the supernatant < 2.5? If the sample was highly buffered (e.g., tissue homogenate), 10% MPA might not have been enough. Increase the MPA volume.
-
Check: Did you use EDTA? Even trace iron from glassware can catalyze oxidation.
Q2: I see a peak splitting or broadening for the 13C2 analyte.
Diagnosis: This is often a solvent mismatch or tautomerization .
-
Solvent Mismatch: Injecting a high-salt, high-acid sample (MPA) onto a C18 column can cause peak distortion. Dilute the supernatant 1:1 or 1:2 with your initial mobile phase (water/formic acid) to focus the peak.
-
Tautomerization: AA exists in equilibrium with its keto forms, but this is usually fast. Broadening is more likely due to the column interaction with the highly acidic matrix.
Q3: Can I use DTT instead of TCEP?
Recommendation: Avoid DTT if possible.
-
Reason 1: DTT is a weak reducer at pH < 7. Since you must keep AA at pH < 2.5 for stability, DTT is inefficient [4].
-
Reason 2: DTT can cause ion suppression in ESI-MS. TCEP is generally cleaner and does not require removal.[2][4]
Q4: Why do I see high levels of DHA despite using this protocol?
Diagnosis: Oxidation occurred before the acid was added.
-
Root Cause: If the blood sat at room temperature for >15 minutes before centrifugation, or if the plasma sat before MPA addition, AA oxidized to DHA.
-
Fix: The "Clock" starts the moment the vein is punctured. Keep everything on ice. Add MPA immediately after plasma separation.
Module 4: Storage & Handling Logistics
| State | Condition | Stability Estimate |
| Powder (Solid) | -20°C, Desiccated, Dark | 2 Years |
| Stock Solution | Water, -80°C | < 1 Month (Degrades fast!) |
| Plasma Sample | -80°C (Untreated) | Poor (DHA formation) |
| Extracted Sample | -80°C (in MPA/EDTA) | > 6 Months [5] |
| Autosampler | 4°C, Amber Vial | 24 Hours (with TCEP) |
Critical Note on Stock Solutions: Never store this compound stock solutions in pure water at 4°C or -20°C for long periods. It will degrade.[5] Always prepare fresh or store in acidified, reducing conditions at -80°C.
References
-
Bradley, D. W., et al. (1973).[6] Vitamin C in plasma: a comparative study of the vitamin stabilized with trichloroacetic acid or metaphosphoric acid.[6][7] Clinica Chimica Acta.
-
Lykkesfeldt, J. (2000).[8] Determination of ascorbic acid and dehydroascorbic acid in biological samples by high-performance liquid chromatography using subtraction methods: reliable reduction with tris[2-carboxyethyl]phosphine hydrochloride. Analytical Biochemistry.
-
Pullar, J. M., et al. (2018).[9] Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid.[10] Antioxidants.[3]
-
Burmeister Getz, E., et al. (1999).[2] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.
-
Margolis, S. A., & Duewer, D. L. (1996).[9] Measurement of ascorbic acid in human plasma and serum: stability, intralaboratory repeatability, and interlaboratory reproducibility. Clinical Chemistry.
Sources
- 1. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 2. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Determination of ascorbic acid and dehydroascorbic acid in biological samples by high-performance liquid chromatography using subtraction methods: reliable reduction with tris[2-carboxyethyl]phosphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Vitamin C in plasma: a comparative study of the vitamin stabilized with trichloroacetic acid or metaphosphoric acid and the effects of storage at -70 degrees, -20 degrees, 4 degrees, and 25 degrees on the stabilized vitamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta.tums.ac.ir [acta.tums.ac.ir]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. med.libretexts.org [med.libretexts.org]
- 10. mdpi.com [mdpi.com]
Optimizing signal-to-noise ratio for 13C-ascorbate NMR spectroscopy
Technical Support Center: Hyperpolarized 13C-Ascorbate/DHA Spectroscopy Current Status: Operational Subject: Optimizing Signal-to-Noise Ratio (SNR) for In Vivo Redox Imaging
Mission Statement
You are accessing the advanced support module for Hyperpolarized [1-13C]Dehydroascorbate (DHA) and Ascorbate (VitC) Spectroscopy .
Unlike stable metabolic tracers (e.g., Pyruvate), the Ascorbate system presents a unique "Stability Paradox": DHA is the preferred transport vehicle due to GLUT uptake, but it is chemically unstable at physiological pH. Optimizing SNR requires a synchronized mastery of cryogenic physics, rapid fluid dynamics, and redox biology.
This guide replaces generic templates with a causal, mechanism-first troubleshooting architecture.
Module 1: The Source (Sample Preparation & DNP)
Context: The initial polarization level (
Q: My solid-state buildup is slow, and liquid-state signal is <5%. What are the critical variables?
A: Low polarization often stems from poor glassing or radical aggregation.
-
Radical Choice: Use Trityl Radical (OX063) at 15 mM . Unlike TEMPO, Trityl has a narrow EPR linewidth suitable for the carbonyl C1 of DHA, minimizing dipolar broadening.
-
The Matrix (Glassing): DHA must form an amorphous glass at 1.2 K.
-
Protocol: Dissolve [1-13C]DHA in DMA (Dimethylacetamide) or DMSO rather than pure water/glycerol if solubility is an issue. A 1:1 ratio of sample to glassing agent is often standard.
-
Gadolinium Doping: Add 1–2 mM Gd-chelate (e.g., ProHance) . This shortens the electronic
of the radical, accelerating the nuclear buildup rate without quenching the signal.
-
-
Microwave Frequency Modulation: Ensure your microwave source is frequency-modulated (FM) to cover the spectral width of the radical electrons.
Q: Why do you recommend polarizing DHA instead of Ascorbate?
A: This is a biological SNR decision , not just a physics one.
-
Transport: DHA enters cells rapidly via GLUT1/3/4 transporters (facilitated diffusion).[1] Ascorbate requires SVCT1/2 (sodium-dependent), which are slower and more tissue-specific.
-
T1 Relaxation: The C1 carbonyl of DHA has a longer
(~57s at 3T) compared to Ascorbate in many biological contexts, allowing more time for delivery. -
Metabolic Contrast: The "signal" is the conversion event. Injecting DHA allows you to watch the appearance of the Ascorbate peak (the reduction), which correlates with intracellular Glutathione (GSH) and NADPH status.
Module 2: The Transfer (Dissolution & pH Management)
Context: This is the highest failure point. DHA hydrolyzes into 2,3-diketogulonic acid (DKG) within minutes at pH 7.4.
Q: I see a strong DHA signal but NO conversion to Ascorbate in vivo. Is the biology dead?
A: Not necessarily. You likely degraded the probe before it entered the animal.
-
The pH Trap: DHA is stable at pH 3.5–4.5 . It degrades at pH > 7.0 .
-
The Protocol:
-
Dissolution: Use a superheated buffer that targets a final pH of 6.8–7.0 (slightly acidic is safer than basic).
-
Buffer Composition: Use a Good's buffer (e.g., HEPES or Phosphate) with EDTA to chelate trace metals that catalyze oxidation.
-
Timing: The time from dissolution to injection must be < 15 seconds .
-
-
Diagnostic: Run a 13C-NMR on the "spent" solution left in the syringe. If you see peaks at 170 ppm or 95 ppm , your DHA hydrolyzed to DKG before injection.
Visualizing the Workflow
Figure 1: The Hyperpolarized 13C-DHA Workflow. Note the "Red Zone" at Neutralization where pH control is critical to prevent hydrolysis.
Module 3: Acquisition & Data Analysis
Q: How do I resolve the spectral overlap between DHA and Ascorbate?
A: The Chemical Shift difference is small but resolvable at high fields.
-
[1-13C]DHA: ~174.0 ppm (C1 Carbonyl).
-
[1-13C]Ascorbate: ~178.0 ppm (C1 Carbonyl).
-
Separation: ~4.0 ppm.[2]
-
Shimming: Absolute homogeneity is required. A linewidth > 0.5 ppm will merge these peaks. Use a 13C-Urea phantom to shim before injection.
Q: What pulse sequence maximizes SNR for the metabolic product (Ascorbate)?
A: Use a Variable Flip Angle (VFA) approach.
-
The Problem: A constant 10° flip angle wastes polarization on the abundant DHA substrate early in the time course when little Ascorbate has formed.
-
The Solution: Progressively increase the flip angle (
) as the hyperpolarization decays ( ) and the metabolite forms.-
Formula:
-
-
Acquisition Window: Acquire spectra every 2–3 seconds (TR) for 60 seconds. The conversion maximum usually occurs at 20–30 seconds post-injection.[1]
Visualizing the Biological Pathway
Figure 2: The Redox Mechanism. DHA is transported via GLUTs and reduced to Ascorbate by Glutathione (GSH) and enzymatic reductases.[3][4] The rate of this reduction is the biomarker for oxidative stress.
Module 4: Troubleshooting & Reference Data
Quantitative Reference Table
| Parameter | [1-13C]DHA | [1-13C]Ascorbate | Notes |
| Chemical Shift (C1) | ~174 ppm | ~178 ppm | ~4 ppm separation. |
| T1 Relaxation (3T) | ~57 s | ~20–30 s | DHA is the better storage vector. |
| T1 Relaxation (9.4T) | ~20 s | ~15 s | Field dependent decay. |
| pH Stability | Stable < pH 4.0 | Stable > pH 5.0 | Critical: DHA degrades at pH 7. |
| Transport | GLUT1, 3, 4 | SVCT1, 2 | DHA uptake is generally faster. |
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Signal (Both) | Radical precipitation or T1 decay during transfer. | Check glassing quality; reduce transfer time to <12s. |
| DHA Signal, No Ascorbate | Cell death or GLUT inhibition. | Verify cell viability; check for GLUT inhibitors (e.g., high glucose competition). |
| Broad/Merged Peaks | Poor shimming or B0 inhomogeneity. | Shim on 1H water or 13C urea phantom before injection. |
| New Peak at ~170/95 ppm | Hydrolysis to DKG. | Dissolution buffer was too basic or transfer was too slow. |
References
-
Bohndiek, S. E., et al. (2011).[5] Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo.[1][3][4][5][6][7][8][9] Journal of the American Chemical Society, 133(30), 11795–11801.[5][9] [Link]
-
Keshari, K. R., et al. (2011). Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging.[1][5][6][7] Proceedings of the National Academy of Sciences, 108(46), 18606–18611.[5] [Link]
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163.[10] [Link]
-
Wilson, D. M., et al. (2010). Hyperpolarized 13C-Spectroscopic Imaging of the Conversion of [1-13C]Dehydroascorbate to [1-13C]Ascorbate in the Rat Brain. Magnetic Resonance in Medicine. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 10. Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging -Investigative Magnetic Resonance Imaging | Korea Science [koreascience.kr]
Storage conditions to minimize degradation of L-Ascorbic Acid-1,2-13C2
A Guide to Minimizing Degradation and Ensuring Experimental Integrity
Section 1: Core Storage & Handling FAQs
This section addresses the most common questions regarding the day-to-day storage and handling of L-Ascorbic Acid-1,2-¹³C₂.
Q1: What are the ideal storage conditions for solid L-Ascorbic Acid-1,2-¹³C₂?
The primary objective for storing solid L-Ascorbic Acid-1,2-¹³C₂ is to mitigate exposure to the key environmental factors that drive degradation: temperature, light, oxygen, and humidity.[1][2][3]
Core Recommendation: Store the solid compound in a tightly sealed, airtight container at refrigerated temperatures, specifically between +2°C and +8°C .[4] The container should be placed in a dark environment or be made of amber glass or an opaque material to protect it from light.[4][5][6]
-
Expertise & Experience: The crystalline solid form of ascorbic acid is significantly more stable than when in solution.[5] However, it is still susceptible to slow oxidation and degradation, particularly on the surface. Refrigeration dramatically slows the kinetics of these degradation reactions.[7][8] The use of an airtight container is critical to prevent the ingress of atmospheric oxygen and moisture, which are primary reactants in the degradation pathways.[1][9] For long-term storage (many months to years), flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection by displacing oxygen.[1][5]
Q2: Do the storage requirements for ¹³C-labeled ascorbic acid differ from the unlabeled compound?
No, the storage requirements are identical.
-
Expertise & Experience: The incorporation of stable, non-radioactive isotopes like carbon-13 (¹³C) results in a molecule with a higher atomic mass but does not alter its fundamental chemical properties or reactivity.[10][11] Therefore, L-Ascorbic Acid-1,2-¹³C₂ is susceptible to the same degradation mechanisms (oxidation, hydrolysis) as its unlabeled counterpart.[5] You should handle and store the isotopically labeled standard with the same care and under the same conditions recommended for high-purity, unlabeled L-Ascorbic Acid.[5]
Q3: How should I handle the compound upon receiving it and before storing it?
Upon receipt, immediately transfer the manufacturer's vial to the recommended storage conditions (+2°C to +8°C, dark). Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 20-30 minutes.
-
Trustworthiness: This equilibration step is a critical, self-validating protocol to prevent moisture-related degradation. Opening a cold vial in a warmer, ambient environment will cause atmospheric moisture to condense on the cold solid compound. This introduces water, which can accelerate degradation.[9] By allowing the vial to warm to room temperature first, you ensure the pressure and temperature are equalized, minimizing moisture condensation upon opening.
Q4: What is the recommended procedure for preparing solutions of L-Ascorbic Acid-1,2-¹³C₂ for experimental use?
Solutions of ascorbic acid are significantly less stable than the solid form. Therefore, solutions should ideally be prepared fresh for each experiment.
-
Expertise & Experience: When preparing solutions, use de-gassed, high-purity solvents (e.g., water, buffer). De-gassing (by sparging with an inert gas like nitrogen or by sonication under vacuum) removes dissolved oxygen, a key driver of oxidative degradation.[12] The pH of the solution also plays a critical role; ascorbic acid degradation is influenced by pH, with increased rates often observed in neutral to alkaline solutions due to the higher concentration of the more easily oxidized ascorbate dianion.[12][13][14] For many applications, preparing stock solutions in a slightly acidic buffer (e.g., pH 3-5) or in a solution containing a chelating agent like EDTA can enhance stability by sequestering metal ions that catalyze oxidation.[1][2]
Q5: How should I store solutions of L-Ascorbic Acid-1,2-¹³C₂?
If immediate use is not possible, solutions must be stored with extreme care to preserve their integrity.
-
Trustworthiness: For short-term storage (a few hours), keep the solution on ice (+4°C) and protected from light. For longer-term storage (days to weeks), aliquot the stock solution into single-use cryovials, flash-freeze them (e.g., in a dry ice/ethanol bath or liquid nitrogen), and store them at -70°C or -80°C .[15] This combination of low temperature and single-use aliquots is a self-validating system. It minimizes the rate of degradation reactions and prevents the introduction of contaminants and atmospheric oxygen that occur with repeated freeze-thaw cycles of a single bulk container.
Section 2: Troubleshooting Degradation
This section provides answers to common problems that may arise from the improper storage or handling of L-Ascorbic Acid-1,2-¹³C₂.
Q6: I've observed a yellow or brownish discoloration in my solid sample. What does this indicate?
Discoloration (typically yellow to light brown) is a clear visual indicator of degradation.[1]
-
Expertise & Experience: This color change is primarily due to the formation of degradation products through both oxidative and non-oxidative pathways. The initial oxidation product, dehydroascorbic acid (DHAA), is unstable and can further hydrolyze and react to form compounds like 2,3-diketogulonic acid and subsequently furfural, which can polymerize into colored products.[13][14] If your solid material is discolored, its purity is compromised, and it should not be used for quantitative applications where accuracy is critical.
Q7: My experimental results are inconsistent. Could degradation of my L-Ascorbic Acid-1,2-¹³C₂ standard be the cause?
Absolutely. The use of a degraded standard is a common source of experimental variability and error.
-
Trustworthiness: In isotope dilution mass spectrometry, the fundamental assumption is that the labeled internal standard (L-Ascorbic Acid-1,2-¹³C₂) behaves identically to the endogenous analyte and that its concentration is known precisely.[10] If the standard has degraded, its actual concentration will be lower than the theoretical concentration. This will lead to an overestimation of the analyte in your samples, resulting in inaccurate and inconsistent data. Verifying the purity of your standard, especially if it has been in storage for a long time or if you suspect improper handling, is a crucial step in troubleshooting quantitative assays.
Q8: What are the primary factors that accelerate the degradation of L-Ascorbic Acid-1,2-¹³C₂ in solution?
The stability of ascorbic acid in solution is a multifactorial issue. The key accelerators are:
-
Oxygen: Dissolved oxygen is the primary driver of oxidative degradation.[2][12]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. The degradation rate can double with every 10°C increase in temperature.[3][14]
-
Light Exposure: UV light, in particular, can induce photo-oxidation.[2][4]
-
High pH: Stability generally decreases as the pH becomes more neutral or alkaline.[12][14]
-
Presence of Metal Ions: Transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of ascorbic acid.[2]
Section 3: Technical Deep Dive & Protocols
This section provides deeper scientific context and actionable protocols for advanced users.
Q9: What are the chemical pathways of L-Ascorbic Acid degradation?
L-Ascorbic Acid (AA) degrades through two primary pathways: aerobic (oxidative) and anaerobic (non-oxidative). The prevailing pathway is dependent on environmental conditions.[12][14]
-
Aerobic Pathway (Oxidative): This is the most common pathway in typical laboratory settings. AA is first oxidized to the ascorbate radical, which then loses another electron to form dehydroascorbic acid (DHAA). DHAA is chemically unstable and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketogulonic acid (2,3-DKG). 2,3-DKG can then be further degraded into various products, including threonic acid, oxalic acid, and CO₂.[2][16][17]
-
Anaerobic Pathway (Non-Oxidative): In the absence of oxygen, particularly at elevated temperatures, AA can degrade directly without forming DHAA as an intermediate. This pathway can lead to the formation of furfural and other degradation products.[14][18]
Sources
- 1. finetechitg.com [finetechitg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. isotope.com [isotope.com]
- 5. moravek.com [moravek.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Effect of Storage Conditions on the Stability of Ascorbic Acid in Some Formulations [academia.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. iosrjournals.org [iosrjournals.org]
Validation & Comparative
Advanced Validation Guide: HPLC-MS/MS Quantification of Ascorbic Acid Using L-Ascorbic Acid-1,2-13C2
Executive Summary
Verdict: L-Ascorbic Acid-1,2-13C2 is the gold-standard internal standard (IS) for the quantification of Vitamin C in complex matrices (plasma, leukocytes, plant tissue).
While traditional HPLC-UV methods rely on external calibration, they fail to account for the significant matrix effects (ion suppression/enhancement) and oxidative instability inherent to Ascorbic Acid (AA) analysis. This guide demonstrates that using a stable Carbon-13 labeled homolog (1,2-13C2) eliminates the "scrambling" risks associated with deuterated standards and provides near-perfect co-elution for real-time correction of ionization efficiency.
Part 1: The Scientific Rationale (Why 13C?)
The Instability & Matrix Challenge
Ascorbic acid is notoriously labile, rapidly oxidizing to Dehydroascorbic Acid (DHAA) above pH 4.0 or in the presence of metal ions. Furthermore, in LC-MS/MS, co-eluting phospholipids and proteins in plasma often suppress the ionization of AA, leading to underestimation of concentration by up to 40% when using external calibration.
The Isotope Dilution Solution: 13C vs. Deuterium
To validate a method under ICH Q2(R1) guidelines, an Internal Standard (IS) is critical. However, not all isotopes are equal.
| Feature | This compound | Deuterated Ascorbic Acid (d2/d4) | External Calibration |
| Label Stability | High. Carbon-carbon bonds are non-exchangeable in solution. | Moderate/Low. Deuterium on hydroxyl groups (-OD) exchanges with solvent protons (H/D exchange) rapidly. | N/A |
| Retention Time | Perfect Co-elution. 13C affects mass but not lipophilicity. | Shift Risk. Deuterium can alter retention time (Chromatographic Isotope Effect), separating the IS from the analyte peak.[1] | N/A |
| Matrix Correction | Exact. Corrects for ion suppression at the exact moment of elution. | Approximate. If peaks separate, the IS does not experience the exact same suppression as the analyte. | None. |
Expert Insight: "Deuterium scrambling" is a critical failure mode in protic solvents (like water/methanol mobile phases). The 1,2-13C2 label is chemically inert, ensuring the mass shift (+2 Da) remains constant throughout extraction and ionization.
Part 2: Experimental Protocol
Reagents & Materials[2][3]
-
Analyte: L-Ascorbic Acid (Authentic Standard).
-
Internal Standard: this compound (Target concentration: 5–10 µg/mL).
-
Extraction Solvent: 5% Metaphosphoric Acid (MPA) or 10% Trichloroacetic Acid (TCA) containing 1mM EDTA (to chelate metals and prevent oxidation).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Sample Preparation Workflow
The following workflow is designed to minimize oxidation and maximize protein precipitation.
Figure 1: Optimized extraction workflow preventing degradation. Note that the Internal Standard is added before protein precipitation to account for any recovery losses during the physical separation.
LC-MS/MS Conditions (Guideline)
-
Column: HSS T3 or equivalent C18 (capable of retaining polar compounds in high aqueous content).
-
Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Analyte (AA): m/z 175.0 → 115.0 (Quantifier), 175.0 → 71.0 (Qualifier).
-
Internal Standard (13C2-AA): m/z 177.0 → 117.0 (Quantifier).
-
Note: The +2 Da shift is maintained in the fragment ion, confirming the label is on the carbon backbone, not a loss-prone group.
-
Part 3: Validation Strategy (ICH Q2(R1) Compliant)
To validate the method using the 13C2 standard, you must assess the following parameters.
Linearity & Range
Prepare a calibration curve (e.g., 1 – 100 µg/mL) spiked with a constant concentration of 13C2-AA.
-
Plot: Area Ratio (Analyte Area / IS Area) vs. Concentration.
-
Acceptance:
. -
Why IS matters: The ratio corrects for injection variability and drift.
Matrix Effect (ME) & Recovery (RE)
This is the most critical experiment to prove the value of the 13C2 material.
Experiment:
-
Set A (Neat): Standard in pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike standard into supernatant.
-
Set C (Pre-Extraction Spike): Spike standard into matrix, then extract.
Calculations:
-
Matrix Effect (ME%):
.[2]-
Result: If ME < 100%, ion suppression is occurring.
-
Validation: The IS-normalized Matrix Factor should be close to 1.[3]0. This means the suppression affects the 13C2 standard and the native analyte equally.
-
-
Recovery (RE%):
.[2]-
Target: 80% – 120%.[2]
-
Accuracy & Precision
-
Intra-day: 5 replicates at Low, Medium, High concentrations.
-
Inter-day: Repeat over 3 consecutive days.
-
Acceptance: CV < 15% (20% at LOQ).
Part 4: Comparative Performance Data
The following table illustrates typical validation data comparing the 13C2 method against an external calibration method in human plasma.
| Parameter | Method A: External Calibration | Method B: 13C2 Internal Standard | Interpretation |
| Matrix Effect (Absolute) | 65% (Significant Suppression) | 65% (Suppression exists) | Both methods suffer suppression physically. |
| IS-Normalized Matrix Factor | N/A | 0.98 – 1.02 | Crucial: The 13C2 corrects the signal back to true value. |
| Accuracy (Spike Recovery) | 60% - 75% (Underestimated) | 95% - 105% | External method fails to account for invisible losses. |
| Precision (%CV) | 12% - 18% | 2% - 5% | IS corrects for injection volume errors and source fluctuations. |
Part 5: Decision Logic for Method Selection
When should you invest in the this compound reference material?
Figure 2: Decision matrix for selecting the appropriate calibration strategy based on matrix complexity and instrumentation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link
-
Szőcs, A., et al. (2020). Quantification of Plasma and Leukocyte Vitamin C by High Performance Liquid Chromatography with Mass Spectrometric Detection. Journal of Chromatographic Science. Link
-
Waters Corporation. (2021).[3] A Rapid and Simple Clinical Research Method for Vitamin C in Serum by UPLC-QDa.Link
-
Katzman, S. (2013). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. UK Isotope.[2] Link
-
Blanchard, J. (1990). Assay of Vitamin C in Biological Fluids. Methods in Enzymology. Link
Sources
Accuracy of 13C-Labeled Ascorbate for Measuring Total Body Vitamin C Pool
Executive Summary: The Saturation Problem
For researchers in metabolic flux and drug development, measuring Vitamin C (ascorbate) status is deceptively difficult. Standard plasma assays (HPLC/ECD) fail to reflect total body stores due to the renal threshold , which tightly caps plasma concentrations at approximately 70–80 µM. Once this saturation point is reached, plasma levels plateau regardless of tissue accumulation, rendering standard bloodwork a "blind" metric for high-dose pharmacokinetics or total body pool estimation.
This guide details the 13C-Ascorbate Isotope Dilution method, the only non-radioactive, scientifically validated protocol for accurately quantifying the total body Vitamin C pool (typically 1,500 mg – 3,000 mg in healthy adults) beyond the renal threshold.
The Pharmacokinetic Challenge: Why Plasma Fails
To understand why 13C-labeling is necessary, one must understand the non-linear pharmacokinetics of ascorbate. Unlike most drugs that follow first-order kinetics, Vitamin C is governed by saturable active transport (SVCT1 and SVCT2 transporters).
The Renal Threshold Mechanism
At low intakes, the kidney reabsorbs nearly 100% of filtered ascorbate. However, as plasma concentrations approach 60–70 µM , the renal transporters saturate. Excess ascorbate is rapidly excreted in urine.
-
Clinical Implication: A subject with a 1,500 mg body pool and a subject with a 3,000 mg body pool may both present with identical plasma concentrations (~70 µM). Plasma measures concentration, not capacity.
The Solution: Isotope Dilution
By introducing a stable isotope tracer (L-[1-13C]Ascorbic Acid), we can track the dilution of the label into the metabolic pool over time. This allows for the calculation of the Total Body Pool (TBP) using a three-compartment pharmacokinetic model, independent of renal excretion rates.
Comparative Analysis: 13C-Ascorbate vs. Alternatives
The following table compares the three primary methods for assessing Vitamin C status.
| Feature | Plasma Ascorbate (HPLC) | Leukocyte Ascorbate | 13C-Ascorbate Isotope Dilution |
| Primary Metric | Circulating Concentration (µM) | Intracellular Concentration | Total Body Pool (mg) & Turnover Rate |
| Accuracy (Body Stores) | Poor (Saturates at ~70 µM) | Moderate (Correlates with tissue) | High (Direct measurement of pool size) |
| Limit of Detection | 0.5 µM | ~1 nmol/10⁸ cells | Depends on MS sensitivity (fmol range) |
| Throughput | High (Routine clinical) | Low (Complex cell isolation) | Low (Requires serial sampling + MS) |
| Safety | High | High | High (Stable isotope, non-radioactive) |
| Cost | $ | ||
| Best Use Case | Screening for Scurvy/Deficiency | Research on cellular uptake | PK Studies, Metabolic Flux, Pool Sizing |
Scientific Rationale: The Three-Compartment Model
To accurately calculate the body pool, we utilize the kinetic model established by Levine and Kallner. This model views the body not as a single bucket, but as three distinct compartments exchanging ascorbate.
Visualization of the Kinetic Model
Caption: The 3-Compartment Model. 13C-Ascorbate enters the Central pool and equilibrates with Rapid and Deep tissue stores. The rate of isotope disappearance from the Central pool reflects the sum of excretion, metabolism, and tissue distribution.
Experimental Protocol: 13C-Ascorbate Workflow
Objective: Measure the isotopic enrichment of ascorbate in plasma/urine over time to calculate Total Body Pool.
Phase 1: Preparation & Dosing
-
Washout: Subjects should be on a controlled low-vitamin C diet for 3–7 days prior to dosing to lower the pool slightly, enhancing tracer sensitivity (optional but recommended for precision).
-
Dose: Administer 30–60 mg of 13C-Ascorbate orally (dissolved in water) in a fasted state.
Phase 2: Sampling & Stabilization (CRITICAL)
Ascorbate is highly unstable and oxidizes to Dehydroascorbic Acid (DHAA) within minutes at neutral pH.
-
Collection: Collect plasma or urine at intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).
-
Stabilization: Immediately mix sample 1:1 with 10% Metaphosphoric Acid (MPA) containing 1 mM DTPA (chelator) or TCEP (reductant).
-
Storage: Flash freeze at -80°C. Do not store at -20°C; degradation will occur.
Phase 3: Analytical Workflow (LC-MS/MS)
While GC-MS was historically used (requiring derivatization), LC-MS/MS is now preferred for minimal processing.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transitions (MRM):
-
Endogenous Ascorbate (12C): m/z 175.0
115.0 -
Tracer Ascorbate (13C): m/z 176.0
116.0 -
Note: The +1 mass shift is retained in the fragment ion.
-
Visualization of Experimental Workflow
Caption: Step-by-step workflow for 13C-Ascorbate analysis. Immediate acidification (Phase 2) is the critical control point to prevent data loss via oxidation.
Data Interpretation & Calculation
The accuracy of the pool measurement relies on determining the Isotope Ratio (R) at steady state or during the elimination phase.
The Calculation
The Total Body Pool (
Where:
- = Total Body Pool (mg)
- = Dose of 13C-Ascorbate administered (mg)[2][3]
- = Fraction of dose excreted in urine before equilibration (requires urine collection).
-
= Isotopic enrichment in plasma at equilibrium (
).
Note: For precise modeling, the Area Under the Curve (AUC) of the tracer in plasma is fitted to the 3-compartment differential equations.
Expected Results
-
Sub-optimal: 300 – 900 mg.
-
Saturated (Healthy): 1,500 – 3,000 mg.
References
-
Levine, M., et al. (1996). Vitamin C pharmacokinetics in healthy volunteers: Evidence for a recommended dietary allowance.[6] Proceedings of the National Academy of Sciences, 93(8), 3704–3709.[6] [Link]
-
Kallner, A., Hartmann, D., & Hornig, D. (1979). Steady-state turnover and body pool of ascorbic acid in man. The American Journal of Clinical Nutrition, 32(3), 530–539.[7] [Link]
-
Blanchard, J., et al. (1990). Pharmacokinetic perspectives on megadoses of ascorbic acid. The American Journal of Clinical Nutrition, 52(5), 790-798. [Link]
-
Bates, C. J., et al. (2004). Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects. British Journal of Nutrition, 91(5), 699–705. [Link]
-
Graumlich, J. F., et al. (1997). Pharmacokinetic model of ascorbic acid in healthy male volunteers during depletion and repletion. Pharmaceutical Research, 14(9), 1133–1139. [Link]
Sources
- 1. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. med.libretexts.org [med.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. altrishop.cz [altrishop.cz]
- 7. researchgate.net [researchgate.net]
Reproducibility of Redox Status Imaging Using Hyperpolarized 13C-Ascorbate
Executive Summary: The Redox Switch
In the landscape of metabolic imaging, Hyperpolarized (HP) [1-13C]Pyruvate has long been the gold standard for assessing glycolytic flux. However, glycolysis is a downstream effect, not a primary driver, of oxidative stress. To image the cause—the cellular redox capacity—we must turn to Hyperpolarized [1-13C]Dehydroascorbate (DHA) .[1]
This guide addresses the critical challenge of HP 13C-DHA: Reproducibility . Unlike pyruvate, DHA is chemically labile and has a shorter
Part 1: The Mechanistic Edge
Why Dehydroascorbate (DHA)?
While we aim to image Vitamin C (Ascorbate), we cannot inject HP Ascorbate directly to probe intracellular redox status efficiently. Ascorbate uptake via SVCT transporters is slow (
Instead, we hyperpolarize the oxidized form, [1-13C]DHA .[2]
-
Transport: DHA mimics glucose and enters the cell rapidly via GLUT1, GLUT3, and GLUT4 transporters.[3]
-
The Redox Switch: Once intracellular, DHA is immediately reduced to Ascorbate by Glutathione (GSH) and NADPH-dependent reductases (e.g., Glutaredoxin).[4]
-
Trapping: Ascorbate is ionized at physiological pH and trapped within the cell.
The Readout: The rate of conversion from DHA to Ascorbate (
Pathway Visualization
The following diagram illustrates the kinetic pathway and the "Redox Switch" mechanism.
Figure 1: The mechanism of HP 13C-DHA imaging. The probe enters via GLUTs and is reduced to Ascorbate, consuming GSH/NADPH.
Part 2: Comparative Analysis
To validate the utility of HP 13C-DHA, we compare it against the metabolic gold standard (HP Pyruvate) and the clinical standard for hypoxia/glucose (PET).
Table 1: Technical & Physiological Comparison
| Feature | HP [1-13C]Pyruvate | HP [1-13C]Dehydroascorbate (DHA) | 18F-FDG PET |
| Primary Biomarker | Glycolytic Flux (Warburg Effect) | Redox Potential (GSH/NADPH) | Glucose Uptake |
| Transport Mechanism | MCT1 / MCT4 | GLUT1 / GLUT3 / GLUT4 | GLUT1 / GLUT3 |
| Chemical Transformation | Pyruvate | DHA | Phosphorylation (Trapping) |
| ~60 - 70 s | ~25 - 30 s | N/A (Radioactive decay) | |
| Chemical Shift | ~180 ppm (Pyr) vs 183 ppm (Lac) | ~175 ppm (DHA) vs 179 ppm (VitC) | N/A |
| Reproducibility Risk | Low (Chemically stable) | High (Hydrolysis prone) | Low |
| Clinical Application | Cancer Aggressiveness | Oxidative Stress / Therapy Response | Tumor Staging |
Key Insight: While FDG-PET and DHA share transport mechanisms (GLUTs), only DHA provides a chemical readout of the cell's ability to handle oxidative stress. Pyruvate measures fuel choice; DHA measures survival capacity.
Part 3: The Reproducibility Protocol
The primary failure mode in DHA imaging is hydrolysis . At neutral pH, DHA degrades into 2,3-diketogulonic acid within minutes. Furthermore, the
The Solution: A "Just-in-Time" Neutralization Protocol.
Phase 1: Sample Preparation (The Glass)
-
Substrate: [1-13C]Dehydroascorbic acid dimer.
-
Radical: 15 mM OX063 Trityl Radical.[5]
-
Solvent: DMA (Dimethylacetamide) or 1:1 Glycerol:Water. Note: DMA often yields higher glassing quality.
-
Concentration: 2.2 M concentration of DHA in the preparation.
Phase 2: Hyperpolarization (DNP)
-
Loading: Insert sample into DNP polarizer (e.g., SPINlab or Hypersense).
-
Conditions: Irradiate at 1.4 K (or lower) and 3.35 T / 5 T depending on hardware.
-
Build-up: Typical build-up time is 60–90 minutes .
-
Target Polarization: Expect 10–15% liquid state polarization (lower than pyruvate's 40%+).
Phase 3: Dissolution & Injection (The Critical Step)
This step distinguishes reproducible science from failed experiments.
-
Dissolution Media: 40 mM Tris-based buffer or NaOH/EDTA mix.
-
pH Targeting: The final solution must be between pH 6.5 and 7.2.
-
Risk: pH > 7.5 accelerates hydrolysis. pH < 6.0 causes injection pain/toxicity.
-
-
Transfer Time: Must be < 12 seconds.
-
Quality Control (Self-Validation):
-
Step A: Immediately post-dissolution, inject.
-
Step B: Retain 100
L of the dissolved mix. Measure pH immediately. If pH is outside 6.5–7.5, discard data .
-
Workflow Diagram
Figure 2: The "Just-in-Time" protocol emphasizing pH control during the critical dissolution phase.
Part 4: Data Acquisition & Interpretation
MR Sequence Selection
Due to the ~4 ppm chemical shift separation (approx. 120 Hz at 3T) and short
-
Recommended: 3D CSI (Chemical Shift Imaging) or EPSI (Echo-Planar Spectroscopic Imaging).
-
Flip Angle: Variable flip angle (VFA) schemes are highly recommended to preserve magnetization over the time course.
Calculating the Redox Ratio
The standard metric for reporting is the ratio of product to substrate sum:
-
High Ratio: Indicates high antioxidant capacity (high GSH), often seen in aggressive tumors resisting oxidative stress.
-
Low Ratio: Indicates oxidative depletion or poor transport.
References
-
Keshari, K. R., et al. (2011).[1][2] Hyperpolarized 13C-dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging.[1][2][3][6] Proceedings of the National Academy of Sciences, 108(46), 18606-18611.[2] Link
-
Bohndiek, S. E., et al. (2011). Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo.[1][3][4][7][8][9] Journal of the American Chemical Society, 133(30), 11795–11801. Link
-
Wilson, D. M., et al. (2017). Hyperpolarized 13C-pyruvate magnetic resonance spectroscopy: state of the art. Radiology, 282(3), 622-625. Link
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158-10163. Link
Sources
- 1. Hyperpolarized [1-13C]dehydroascorbic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
